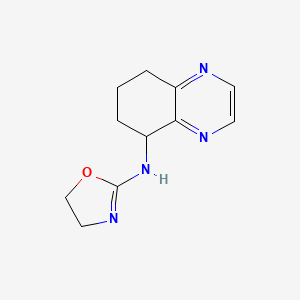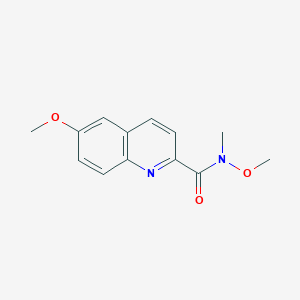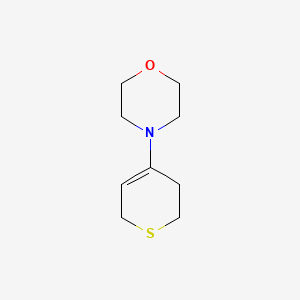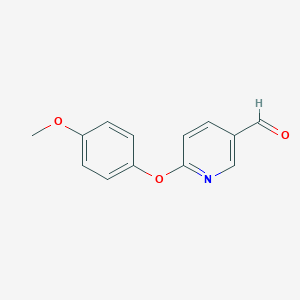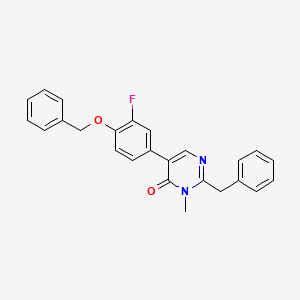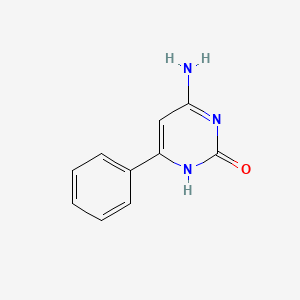
6-Phenylcytosin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenylcytosin is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. It is a derivative of cytosine, a nucleobase found in DNA and RNA, with a phenyl group attached to its structure. This modification imparts distinct properties to the compound, making it a subject of extensive research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylcytosin typically involves the introduction of a phenyl group to the cytosine molecule. One common method is the nucleophilic aromatic substitution reaction, where cytosine is reacted with a phenyl halide in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to obtain high-purity this compound.
化学反応の分析
Types of Reactions
6-Phenylcytosin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of phenylcytosine derivatives with altered electronic properties.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced phenylcytosine analogs.
Substitution: The phenyl group in this compound can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Phenyl halides, bases like potassium carbonate, solvents like DMF.
Major Products Formed
科学的研究の応用
6-Phenylcytosin has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in modifying nucleic acids and its effects on genetic expression.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of genetic disorders and cancers.
Industry: this compound is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 6-Phenylcytosin involves its interaction with nucleic acids and proteins. The phenyl group attached to the cytosine base can influence the compound’s binding affinity to DNA and RNA, potentially altering genetic expression and protein synthesis. The molecular targets and pathways involved in these processes are subjects of ongoing research, with studies focusing on the compound’s effects on cellular signaling and gene regulation.
類似化合物との比較
Similar Compounds
Phenylalanine: An amino acid with a phenyl group, used in protein synthesis.
Phenylbutazone: A nonsteroidal anti-inflammatory drug with a phenyl group.
Phenylhydrazine: A reagent used in organic synthesis with a phenyl group.
Uniqueness of 6-Phenylcytosin
This compound is unique due to its specific modification of the cytosine base, which imparts distinct properties not found in other phenyl-containing compounds. Its ability to interact with nucleic acids and influence genetic expression sets it apart from other similar compounds, making it a valuable tool in scientific research.
特性
分子式 |
C10H9N3O |
|---|---|
分子量 |
187.20 g/mol |
IUPAC名 |
4-amino-6-phenyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H9N3O/c11-9-6-8(12-10(14)13-9)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14) |
InChIキー |
ZBBJKFYIIRHYGM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=O)N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


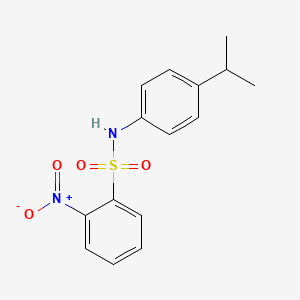
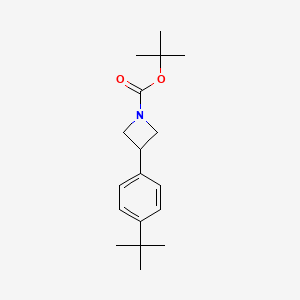
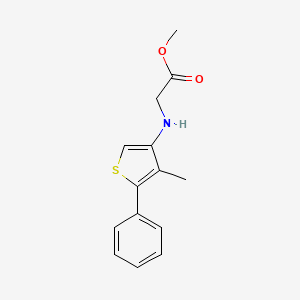

![[1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol](/img/structure/B13877971.png)



